molecular formula C10H7NO4 B1338701 4-(Acetylamino)phthalic anhydride CAS No. 22235-04-7

4-(Acetylamino)phthalic anhydride

Cat. No.: B1338701
CAS No.: 22235-04-7
M. Wt: 205.17 g/mol
InChI Key: PFYOXMCPLCYYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Acetylamino)phthalic anhydride is an organic compound with the molecular formula C10H7NO4. It is a derivative of phthalic anhydride, where one of the hydrogen atoms is replaced by an acetylamino group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Acetylamino)phthalic anhydride can be synthesized through the acylation of phthalimide with acetic anhydride. The reaction typically involves heating phthalimide with acetic anhydride under reflux conditions. The reaction proceeds as follows: [ \text{Phthalimide} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-(Acetylamino)phthalic anhydride undergoes various chemical reactions, including:

    Nucleophilic Acyl Substitution: Reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.

    Hydrolysis: Reacts with water to form phthalic acid and acetic acid.

    Reduction: Can be reduced to form corresponding amines and alcohols.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Acetylamino)phthalic anhydride has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Acetylamino)phthalic anhydride involves nucleophilic acyl substitution reactions. The acetylamino group acts as an electrophile, facilitating the substitution of nucleophiles such as alcohols and amines. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with various enzymes and receptors in biological systems .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the acetylamino group, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various nucleophilic acyl substitution reactions makes it a valuable reagent in organic synthesis and industrial applications .

Properties

IUPAC Name

N-(1,3-dioxo-2-benzofuran-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c1-5(12)11-6-2-3-7-8(4-6)10(14)15-9(7)13/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYOXMCPLCYYAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901220830
Record name N-(1,3-Dihydro-1,3-dioxo-5-isobenzofuranyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901220830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22235-04-7
Record name N-(1,3-Dihydro-1,3-dioxo-5-isobenzofuranyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22235-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,3-Dihydro-1,3-dioxo-5-isobenzofuranyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901220830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, N-(1,3-dihydro-1,3-dioxo-5-isobenzofuranyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Acetylamino)phthalic anhydride
Reactant of Route 2
Reactant of Route 2
4-(Acetylamino)phthalic anhydride
Reactant of Route 3
Reactant of Route 3
4-(Acetylamino)phthalic anhydride
Reactant of Route 4
Reactant of Route 4
4-(Acetylamino)phthalic anhydride
Reactant of Route 5
Reactant of Route 5
4-(Acetylamino)phthalic anhydride
Reactant of Route 6
Reactant of Route 6
4-(Acetylamino)phthalic anhydride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.